molecular formula C16H20N6O2 B6072400 N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6072400
M. Wt: 328.37 g/mol
InChI Key: YGMZCWLOOBYZMN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery for its potential as a key intermediate or scaffold. Its structure incorporates a tetrazole ring, which is a well-known bioisostere for carboxylic acids and other functional groups, often used to improve the pharmacokinetic properties of drug candidates . The presence of the tetrazole group can enhance metabolic stability and mimic the spatial arrangement of carboxylate anions, making it valuable in the design of enzyme inhibitors and receptor ligands . Simultaneously, the acetamidophenyl moiety can serve as a pharmacophore that influences molecular recognition and binding affinity. This combination of features makes this carboxamide derivative a versatile building block for constructing compounds targeted at a range of biological processes. Researchers can utilize this chemical in hit-to-lead optimization campaigns, fragment-based drug design, and as a precursor for the synthesis of more complex molecules. It is particularly suited for projects aimed at developing novel therapeutic agents where the modulation of protein-protein interactions or enzyme activity is desired. The product is provided as a dry powder for in-vitro research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-12(23)18-13-5-7-14(8-6-13)19-15(24)16(9-3-2-4-10-16)22-11-17-20-21-22/h5-8,11H,2-4,9-10H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMZCWLOOBYZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and research findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of tetrazole derivatives, which are known for their diverse pharmacological activities. The IUPAC name is N-(4-acetamidophenyl)-1-(1H-tetrazol-5-yl)cyclohexanecarboxamide , and its molecular formula is C17H22N6O2SC_{17}H_{22}N_6O_2S. The structural formula can be represented as follows:

N 4 acetylamino phenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide\text{N 4 acetylamino phenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide}

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting DNA fragmentation. Studies have shown morphological changes consistent with apoptosis in treated cell lines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies reveal significant antiproliferative activity against various cancer cell lines, including leukemia (e.g., K-562, MOLT-4) and solid tumors (e.g., CAKI-1 for kidney cancer). The compound exhibits a GI50 value in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets involved in cell survival pathways. For instance, it has been shown to affect Bcl-2 protein interactions, enhancing sensitivity to other chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • In Vivo Studies : Animal models have shown that treatment with this compound results in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Compound VariantStructural ModificationBiological Activity
Original CompoundThis compoundHigh anticancer activity
Variant ARemoval of acetyl groupReduced activity
Variant BAddition of methoxy groupIncreased anti-inflammatory activity

This table illustrates how modifications can influence biological activities, guiding future drug design efforts.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Leukemia Treatment : A study assessed the efficacy of this compound on leukemia cell lines, demonstrating significant cytotoxicity and apoptotic effects compared to standard treatments like doxorubicin .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a marked reduction in swelling and pain indicators, supporting its use as a potential anti-inflammatory agent .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the reaction of specific precursors under controlled conditions to ensure high yield and purity. The compound features a tetrazole ring, which is known for its stability and ability to form coordination complexes, enhancing its biological activity.

Chemical Structure:

  • Molecular Formula: C15H19N5O2
  • Molecular Weight: 301.35 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit promising anticancer properties. For instance, compounds containing the tetrazole moiety have shown efficacy against various cancer cell lines, including breast and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A derivative similar to this compound was tested against ovarian carcinoma (OVCAR-3) cells, showing an IC50 value of 0.27 μM, indicating strong cytotoxicity .

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with tetrazole structures can inhibit the growth of various bacteria and fungi.

Data Table: Antimicrobial Activity

Compound NameTarget OrganismMIC (μg/mL)Reference
Compound AStaphylococcus aureus31
Compound BEscherichia coli46
Compound CCandida albicans100

Drug Development

Given its biological activity, this compound is being explored as a lead compound for developing new anticancer and antimicrobial drugs. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Clinical Applications

While still under research, the potential applications include:

  • Targeted cancer therapy
  • Treatment of resistant bacterial infections

Comparison with Similar Compounds

Key Observations :

  • The tetrazole group (1H-tetrazol-1-yl) in the target compound distinguishes it from benzotriazole-containing analogs like ML300. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance binding affinity in enzyme targets .
  • The acetylamino-phenyl group is conserved in some analogs (e.g., ML300 and Compound 138), suggesting its role in solubility or target interaction.

Purity and Stability

  • Tetrazole derivatives (e.g., and ) show moderate initial LC/MS purity (61–68%) post-chromatography, requiring further optimization .
  • Triazole analogs () achieved high purity via click chemistry, validated by NMR and FT-IR .

Q & A

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (DMF or DCM) enhance reaction efficiency .
  • Temperature : Maintain 0–5°C during amide coupling to prevent racemization; tetrazole introduction requires 25–40°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Table 1: Yield Optimization for Key Steps

StepSolventTemperatureYield (%)
Amide couplingDCM0–5°C75–80
Tetrazole substitutionDMF25–40°C65–70
AcetylationDMFRT85–90

Basic: Which analytical techniques validate the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Acetylamino CH₃ at δ 2.1 ppm; NH protons at δ 8.0–8.2 ppm; tetrazole protons at δ 9.3–9.5 ppm .
    • ¹³C NMR : Carbonyl carbons (amide C=O at ~168 ppm; cyclohexane C=O at ~175 ppm) .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹; tetrazole ring vibrations at ~1450 cm⁻¹ .
  • HRMS : Molecular ion peak at m/z 341.15 (C₁₆H₁₉N₅O₂) confirms molecular weight .
  • X-ray crystallography : Resolves 3D conformation, including cyclohexane chair stability and tetrazole ring planarity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

Structural analogs : Synthesize derivatives with variations in:

  • Acetylamino position : Compare 3- vs. 4-substituted phenyl groups (e.g., ’s 3-substituted analog shows reduced enzyme affinity).
  • Tetrazole substituents : Replace 1H-tetrazol-1-yl with 2H-tetrazol-5-yl to assess bioisosteric effects .

Biological assays :

  • Enzyme inhibition : Test against COX-2 or MMP-9 using fluorogenic substrates; IC₅₀ values compared .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer vs. normal cell lines (e.g., HeLa vs. HEK293).

Computational modeling : Molecular docking (AutoDock Vina) identifies key binding residues; MD simulations (GROMACS) assess stability .

Q. Table 2: SAR of Key Derivatives

DerivativeModificationIC₅₀ (COX-2, μM)
Parent compoundNone0.45
3-Acetylamino analogPhenyl substitution1.20
2H-Tetrazole analogTetrazole isomer0.78

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Answer:
Contradictions often arise from:

  • Assay conditions : pH (7.4 vs. 6.8), ionic strength (150 mM NaCl vs. none), or cofactors (Mg²⁺, Zn²⁺).
  • Enzyme source : Recombinant human vs. murine isoforms may have divergent active sites.

Q. Methodological solutions :

Standardize protocols : Use uniform buffer (e.g., Tris-HCl pH 7.4, 100 mM NaCl) and recombinant human enzyme.

Orthogonal assays : Confirm results via fluorescence polarization (binding affinity) and SPR (kinetic parameters) .

Control experiments : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay robustness.

Advanced: What computational approaches predict target interactions and stability?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses in COX-2 (PDB ID: 5KIR). Tetrazole forms H-bonds with Arg120; cyclohexane enhances hydrophobic pocket occupancy .
  • Quantum mechanics (QM) : Calculate partial charges (DFT/B3LYP) to optimize ligand-recharge compatibility.
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; RMSD <2.0 Å indicates robust interaction .

Advanced: How to evaluate stability under physiological conditions?

Answer:

pH stability : Incubate compound in buffers (pH 1.2, 4.5, 7.4) for 24h; analyze degradation via HPLC.

  • Result : Stable at pH 7.4 (<5% degradation); hydrolyzes at pH <3 .

Thermal stability : TGA/DSC analysis shows decomposition onset at 220°C.

Light sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.